Csf1R-IN-13 is a potent inhibitor of the colony stimulating factor 1 receptor, commonly known as CSF1R. This receptor plays a crucial role in the regulation of myeloid cell development, particularly macrophages, through its activation by two ligands: colony stimulating factor 1 and interleukin-34. CSF1R is a transmembrane protein with tyrosine kinase activity, which is essential for various cellular processes including proliferation, differentiation, and survival of myeloid cells. The significance of Csf1R-IN-13 lies in its potential therapeutic applications in diseases characterized by abnormal macrophage activity, such as cancer and autoimmune disorders.
Csf1R-IN-13 primarily functions as an inhibitor by binding to the active site of the CSF1R kinase domain, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are critical for macrophage survival and function. The specific binding interactions involve hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, stabilizing the inactive conformation of CSF1R and blocking its enzymatic activity.
The biological activity of Csf1R-IN-13 has been demonstrated through various in vitro and in vivo studies. It effectively inhibits CSF1R-mediated signaling pathways, leading to reduced proliferation and survival of macrophages. In animal models, treatment with Csf1R-IN-13 has shown promising results in reducing tumor-associated macrophage recruitment, thereby inhibiting tumor growth and enhancing the efficacy of other cancer therapies. Additionally, it may have neuroprotective effects by modulating microglial activity in the central nervous system.
The synthesis of Csf1R-IN-13 involves multiple steps typical of organic synthesis processes aimed at creating kinase inhibitors. Key methods include:
These methods ensure that Csf1R-IN-13 retains its potency and selectivity towards CSF1R.
Csf1R-IN-13 has potential applications in several areas:
Interaction studies have shown that Csf1R-IN-13 selectively binds to CSF1R without significantly affecting other kinases. In silico docking studies indicate strong binding affinity due to interactions with key residues within the CSF1R kinase domain. Additionally, biochemical assays confirm that Csf1R-IN-13 effectively inhibits CSF1R phosphorylation in cellular models.
Csf1R-IN-13 belongs to a class of compounds targeting CSF1R and similar receptors. Here are some notable compounds for comparison:
| Compound Name | Target | IC50 (nM) | Unique Features |
|---|---|---|---|
| Pexidartinib | CSF1R | 5 | First-in-class oral inhibitor for CSF1R |
| DCC-3014 | CSF1R | 0.3 | Demonstrated efficacy in solid tumors |
| BLZ945 | CSF1R | 10 | Brain-penetrant; used in neuro-oncology |
| Edicotinib | CSF1R | >1000 | Less selective; broader kinase inhibition |
Csf1R-IN-13 is unique due to its high selectivity for CSF1R compared to other compounds which may have broader targets or lower potency. Its development reflects a focused approach on modulating macrophage-related pathways specifically.